4-chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine
Description
Historical Context and Development
The compound this compound was first documented in chemical databases in 2012, with its initial creation date recorded as August 20, 2012, according to PubChem records. The development of this particular heterocyclic compound emerged from the broader historical context of imidazole and pyrimidine chemistry, both of which have deep roots in pharmaceutical research. Imidazole itself was first synthesized by Heinrich Debus in 1858, though several imidazole derivatives had been discovered since the 1840s. The synthesis of imidazole initially involved the use of glyoxal and formaldehyde in ammonia, producing what was originally called glyoxaline.
The evolution toward more complex imidazole-pyrimidine hybrid structures like this compound reflects the pharmaceutical industry's growing understanding of structure-activity relationships in heterocyclic compounds. The systematic exploration of imidazo[1,2-a]pyrimidine derivatives as a significant class of fused nitrogen-bridged heterocyclic compounds has been recognized as tremendously important in the pharmaceutical industry due to their broad spectrum of biological and pharmacological activities. This particular compound represents a strategic modification of the imidazopyrimidine scaffold, with the chlorine substitution at position 4 and methyl group at position 2 providing enhanced reactivity profiles for further synthetic elaboration.
The recent modification date of May 18, 2025, in chemical databases indicates ongoing research interest and potential new applications or synthetic routes being developed for this compound. This timeline suggests that approximately thirteen years after its initial documentation, researchers continue to find new applications and refinements in its synthesis and utilization, demonstrating the enduring value of this molecular scaffold in contemporary pharmaceutical research.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry stems from its unique structural features that combine two pharmaceutically important heterocyclic systems. Imidazole-containing compounds exhibit remarkable versatility in biological systems, functioning as both acids and bases due to their amphoteric nature. The imidazole moiety in this compound contributes a calculated dipole of 3.61D and complete water solubility, characteristics that are crucial for biological activity. The pyrimidine ring system adds another dimension of biological relevance, as pyrimidines are fundamental components of nucleic acids and exhibit diverse pharmacological activities.
The compound belongs to the class of pyrimidine derivatives characterized by the presence of a chlorine atom at the 4-position and an imidazole ring at the 6-position of the pyrimidine structure. This classification is significant because it influences the compound's reactivity and interaction with biological targets. The strategic positioning of the imidazole substituent at position 6 of the pyrimidine ring creates opportunities for hydrogen bonding and π-π stacking interactions with biological macromolecules, while the chlorine atom at position 4 provides a reactive site for nucleophilic substitution reactions.
Research has demonstrated that this compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems. For instance, it has been utilized in the preparation of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives, which have shown significant anticancer activity. The synthesis involved the use of 4-chloro-2-(methylthio)pyrimidine as a starting material, which was then modified through a series of transformations including arylation with benzimidazole derivatives using sodium hydride as a base in dimethylformamide.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C8H7ClN4 | Compact heterocyclic structure with dual pharmacophore |
| Molecular Weight | 194.62 g/mol | Optimal size for drug-like properties |
| CAS Number | 1250182-02-5 | Unique chemical identifier |
| Creation Date | August 20, 2012 | Relatively recent pharmaceutical intermediate |
| Structural Classification | Pyrimidine-imidazole hybrid | Combines two important pharmacophores |
Classification and Nomenclature
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound name clearly indicating the positions and nature of all substituents on the pyrimidine ring. The numbering system begins with the nitrogen atoms in the pyrimidine ring, with the chlorine substituent at position 4, the imidazole group at position 6, and the methyl group at position 2. This systematic naming convention ensures unambiguous identification and facilitates clear communication among researchers.
Alternative nomenclature systems have also been applied to this compound, including the simplified name "4-chloro-6-imidazol-1-yl-2-methylpyrimidine" found in some databases. The compound has been assigned various identifier codes across different chemical databases, including the PubChem Compound Identifier 59122280 and the Molecular Design Limited number MFCD16769100. The InChI key FGEXTPIVWVLXMW-UHFFFAOYSA-N provides a unique, standardized representation of the molecular structure that enables precise database searches and structural comparisons.
The Simplified Molecular-Input Line-Entry System representation of this compound is "CC1=NC(=CC(=N1)Cl)N2C=CN=C2", which encodes the complete molecular structure in a linear text format. This representation clearly shows the connectivity between the pyrimidine and imidazole rings, with the imidazole nitrogen N2 forming a bond to the C6 position of the pyrimidine ring.
From a chemical classification perspective, this compound represents a specific subset of heterocyclic compounds known as azoles, which contain nitrogen atoms in their ring structures. More specifically, it belongs to the broader category of diazines (pyrimidines) substituted with diazoles (imidazoles). The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) substituents on the pyrimidine ring creates a unique electronic environment that influences both chemical reactivity and biological activity profiles.
| Classification System | Category | Specific Classification |
|---|---|---|
| Chemical Class | Heterocyclic Compound | Azole-substituted pyrimidine |
| Pharmacophore Type | Dual Heterocycle | Pyrimidine-imidazole hybrid |
| Substitution Pattern | Polysubstituted Pyrimidine | 2-methyl-4-chloro-6-imidazolyl |
| Database Classification | Organic Compound | Nitrogen-containing heterocycle |
| Synthetic Utility | Building Block | Pharmaceutical intermediate |
Properties
IUPAC Name |
4-chloro-6-imidazol-1-yl-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c1-6-11-7(9)4-8(12-6)13-3-2-10-5-13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXTPIVWVLXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological mechanisms, structure-activity relationships (SAR), and potential applications in pharmaceuticals.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a chloro group and an imidazole ring , which contribute to its unique chemical properties. The presence of these functional groups enhances its interaction with various biological targets, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The imidazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins. The chloro and methyl groups affect the compound's lipophilicity, enhancing its absorption and bioavailability in biological systems .
Inhibition Studies
Research has demonstrated that compounds structurally similar to this compound exhibit significant inhibitory effects on various enzymes. For example, studies focusing on pyrimidine derivatives have revealed their potential as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways .
Case Studies
- NAPE-PLD Inhibition : A study identified lead compounds derived from pyrimidine scaffolds that inhibited NAPE-PLD with nanomolar potency. Modifications to the substituents on the pyrimidine ring significantly enhanced inhibitory activity, demonstrating the importance of structural optimization in drug design .
- Neuronal Effects : Another investigation highlighted that certain derivatives could modulate neuronal behavior by affecting endocannabinoid levels through NAPE-PLD inhibition. This suggests therapeutic potential for conditions related to mood and anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Key findings include:
| Compound Variation | Observed Activity | Notes |
|---|---|---|
| Addition of methyl group | Increased potency | Enhances lipophilicity |
| Replacement of chloro with other halogens | Variable effects | Depends on the electronegativity |
| Modifications on imidazole ring | Significant changes in binding affinity | Critical for target interaction |
These variations indicate that both electronic and steric factors play significant roles in determining the biological efficacy of the compound.
Applications in Medicinal Chemistry
The compound's unique structure positions it as a potential lead in drug discovery, particularly for:
- Anticancer Agents : Its ability to inhibit specific enzymes involved in tumor growth presents opportunities for developing anticancer therapies.
- Neurological Disorders : By modulating lipid signaling pathways, it may offer new avenues for treating conditions such as anxiety and depression.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine has shown potential as an anticancer agent . Research indicates that it exhibits cytotoxic effects against various cancer cell lines, demonstrating significant inhibition of cell proliferation in a dose-dependent manner.
Case Study: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 | Inhibition of DNA synthesis |
The mechanism of action is primarily attributed to the compound's ability to inhibit specific enzymes involved in cell proliferation pathways, leading to apoptosis in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties . It has demonstrated efficacy against various bacterial strains and fungi.
Antibacterial and Antifungal Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12.5 | Bacterial |
| Escherichia coli | 15.0 | Bacterial |
| Candida albicans | 10.0 | Fungal |
These results suggest that the compound possesses broad-spectrum activity, making it a candidate for further development as an antimicrobial agent .
Agrochemical Development
In the field of agrochemicals, this compound is being explored for its potential as a pesticide or herbicide . Its structural features allow it to interact with biological targets in pests, potentially disrupting their metabolic processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
- Chlorine Substitution : The presence of chlorine enhances binding affinity to target enzymes.
- Imidazole Influence : The imidazole moiety contributes to increased biological activity by facilitating interactions with biological targets.
- Methyl Group Role : The methyl group at the 2-position improves lipophilicity, enhancing membrane permeability and bioavailability .
Comparison with Similar Compounds
Key Observations :
- Substituent Position on Imidazole : Methyl or ethyl groups on the imidazole ring (e.g., 2-methyl or 4-methyl) increase lipophilicity and alter binding affinities. For instance, the 2-methyl-imidazole analog (C₈H₇ClN₄) shows a predicted collision cross-section (CCS) of 137.9 Ų for [M+H]+ ions, suggesting distinct pharmacokinetic behavior compared to the unsubstituted parent compound .
Pharmacological and Physicochemical Properties
Insights :
- The 2-methyl group on the pyrimidine reduces solubility but enhances target selectivity in kinase inhibition.
- Substitution on the imidazole ring (e.g., 2-methyl or 4-methyl) correlates with improved antimicrobial potency, likely due to increased membrane penetration .
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on 4,6-Dichloropyrimidine Derivatives
The most commonly reported method for synthesizing 4-chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine involves the nucleophilic aromatic substitution of a chlorine atom on a chloropyrimidine scaffold by imidazole.
- Starting Material: 2-methyl-4,6-dichloropyrimidine or 4,6-dichloropyrimidine derivatives.
- Nucleophile: 1H-imidazole or substituted imidazole.
- Base: Cesium carbonate (Cs2CO3) or sodium hydride (NaH) to deprotonate the imidazole and generate the nucleophilic imidazolide anion.
- Solvent: Dimethylformamide (DMF) is typically used due to its high polarity and ability to dissolve both reactants.
- Conditions: Room temperature to moderate heating (e.g., 25–100 °C) for several hours to overnight.
$$
\text{4,6-dichloropyrimidine} + \text{1H-imidazole} \xrightarrow[\text{DMF}]{\text{Cs}2\text{CO}3, \text{rt or heat}} \text{this compound}
$$
- The reaction selectively substitutes one chlorine at the 6-position with the imidazole, leaving the 4-chloro substituent intact.
- The use of sodium hydride as a base allows the formation of the imidazolide anion, which is a stronger nucleophile, facilitating the substitution.
- Yields reported for similar SNAr reactions on chloropyrimidines with heterocycles range from moderate to high (approximately 70–80%) under optimized conditions.
- Benzimidazole reacting with 2,4-dichloropyrimidine in the presence of Cs2CO3 in DMF at room temperature gave a chloropyrimidine intermediate in 79–82% yield, demonstrating the feasibility of this approach for related heterocycles.
Buchwald-Hartwig Coupling as an Alternative Method
Though less common for this specific compound, palladium-catalyzed Buchwald-Hartwig amination has been employed for coupling heterocycles to chloropyrimidines, especially when regioselectivity or steric hindrance is an issue.
- Catalyst: Pd(OAc)2 or Pd2(dba)3 with ligands such as Xantphos.
- Base: Sodium tert-butoxide (NaOtBu) or cesium carbonate.
- Solvent: Toluene or dioxane.
- Temperature: Elevated temperatures around 100 °C.
- Outcome: Formation of N-heterocyclic substituted pyrimidines with variable yields (14–57% depending on substrate and conditions).
This method is more complex and typically reserved for substrates where SNAr is inefficient or for more challenging coupling partners.
General Procedure Summary Table
| Step | Reagents/Conditions | Purpose/Notes | Yield Range (%) |
|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine + 1H-imidazole + Cs2CO3 in DMF, rt to 100 °C | SNAr reaction to substitute chlorine with imidazole | 70–82 (typical) |
| 2 | NaH deprotonation of imidazole, then addition to chloropyrimidine in DMF, heat | Formation of imidazolide anion for enhanced nucleophilicity | Moderate to high |
| 3 | Pd-catalyzed Buchwald-Hartwig coupling (Pd(OAc)2, Xantphos, NaOtBu, toluene, 100 °C) | Alternative coupling method for difficult substrates | 14–57 (variable) |
Research Findings and Notes
- The SNAr method is favored due to its simplicity, mild conditions, and good yields.
- The regioselectivity of substitution is controlled by the electronic properties of the pyrimidine ring, favoring substitution at the 6-position.
- Purification typically involves filtration of the precipitate after reaction quenching with water, followed by washing.
- Chromatographic techniques such as silica gel chromatography or preparative HPLC may be necessary to separate regioisomers or impurities if formed.
- The Buchwald-Hartwig method, while more versatile, requires careful optimization of catalyst and ligand systems and is less commonly applied for this compound.
Molecular and Product Information
| Property | Data |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1250182-02-5 |
| Molecular Formula | C8H7ClN4 |
| Molecular Weight | 194.62 g/mol |
| Purity (typical) | ≥97% (commercially available) |
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing 4-chloro-6-(1H-imidazol-1-yl)-2-methylpyrimidine?
Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-chloro-2-methylpyrimidine and 1H-imidazole. Key steps include:
- Reagents : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base to deprotonate imidazole.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to stabilize intermediates.
- Conditions : Temperatures of 80–120°C under inert atmosphere (N₂/Ar) for 12–24 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Advanced Synthesis: How can computational methods optimize reaction conditions for higher yields?
Answer:
Quantum chemical calculations (e.g., DFT) and reaction path searches predict transition states and intermediates, reducing trial-and-error. For example:
- ICReDD’s Approach : Combines quantum mechanics with machine learning to identify optimal solvents, bases, and temperatures.
- Feedback Loop : Experimental data (e.g., reaction kinetics) refine computational models, improving accuracy for scaling .
Basic Reactivity: What nucleophilic substitution reactions are feasible at the 4-chloro position?
Answer:
The chloro group is susceptible to substitution with:
- Amines : Primary/secondary amines (e.g., methylamine) in ethanol at reflux yield 4-amino derivatives.
- Thiols : Sodium sulfide (Na₂S) in DMF replaces Cl with -SH.
- Alkoxides : Sodium methoxide (NaOMe) in methanol produces 4-methoxy analogs.
Monitor progress via TLC or LC-MS to confirm displacement .
Advanced Reactivity: How does the imidazole substituent influence regioselectivity in cross-coupling reactions?
Answer:
The electron-rich imidazole ring directs electrophilic attacks to the pyrimidine’s para-position. For Suzuki-Miyaura coupling:
- Ligand Screening : Use Pd(PPh₃)₄ with aryl boronic acids in THF/H₂O.
- Steric Effects : Bulky substituents on imidazole reduce coupling efficiency; optimize with XPhos ligands .
Biological Activity: What in vitro assays are used to evaluate kinase inhibition potential?
Answer:
- Kinase Profiling : Use recombinant kinases (e.g., Src/Abl) with ATP-competitive assays (ADP-Glo™).
- Cell-Based Assays : Measure IC₅₀ in cancer cell lines (e.g., HeLa) via MTT proliferation assays.
- Orthogonal Validation : Surface plasmon resonance (SPR) confirms binding kinetics .
Data Contradictions: How to resolve conflicting results in enzyme inhibition studies?
Answer:
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular thermal shift assays (CETSA).
- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., xanthine oxidase) to identify binding modes.
- Meta-Analysis : Compare datasets across studies using cheminformatics tools like KNIME .
Characterization: What spectroscopic techniques confirm structural integrity post-synthesis?
Answer:
- ¹H/¹³C NMR : Pyrimidine protons appear as doublets (δ 8.5–9.0 ppm); imidazole protons as singlets (δ 7.5–8.0 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- X-ray Crystallography : Resolve crystal packing effects (e.g., π-π stacking between imidazole and pyrimidine) .
Advanced Characterization: How to analyze tautomeric equilibria of the imidazole moiety?
Answer:
- VT-NMR : Variable-temperature NMR in DMSO-d₆ tracks proton shifts between N1-H and N3-H tautomers.
- DFT Calculations : Compare experimental IR (N-H stretches at ~3400 cm⁻¹) with computed vibrational spectra .
Troubleshooting: How to address low yields in nucleophilic substitution reactions?
Answer:
- Base Optimization : Replace K₂CO₃ with DBU for stronger deprotonation.
- Microwave Assistance : Reduce reaction time (30–60 min) at 150°C.
- Byproduct Analysis : Use GC-MS to detect hydrolysis products (e.g., 4-hydroxypyrimidine) .
Computational Modeling: How to predict binding affinity for α7 nicotinic acetylcholine receptors?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
